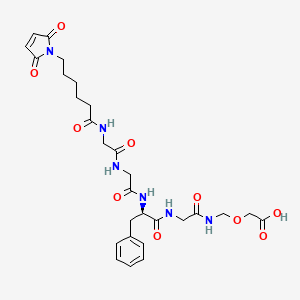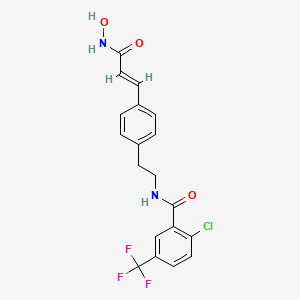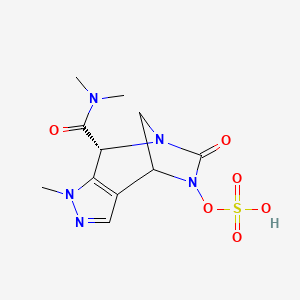
Tnf-|A-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tnf-|A-IN-12 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α). Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Inhibitors of tumor necrosis factor alpha are used in the treatment of various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps in the synthesis may include:
- Formation of key intermediates through reactions such as alkylation, acylation, or condensation.
- Purification of intermediates using techniques like recrystallization or chromatography.
- Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Tnf-|A-IN-12 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Tnf-|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Used to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, inflammation, and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for autoimmune diseases.
Industry: Used in the development of new drugs and therapies targeting tumor necrosis factor alpha.
Mecanismo De Acción
Tnf-|A-IN-12 exerts its effects by binding to tumor necrosis factor alpha and inhibiting its interaction with its receptors. This prevents the activation of downstream signaling pathways that lead to inflammation and immune response. The molecular targets of this compound include tumor necrosis factor alpha receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparación Con Compuestos Similares
Similar Compounds
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and inhibits its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
Tnf-|A-IN-12 is unique in its specific binding affinity and inhibitory potency towards tumor necrosis factor alpha. Unlike monoclonal antibodies, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis.
Propiedades
Fórmula molecular |
C21H22O6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
Clave InChI |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)



![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
